

# Application Notes and Protocols for CoPoP in Infectious Disease Vaccine Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CoPoP

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## Introduction

**CoPoP** (Cobalt Porphyrin-Phospholipid) is a liposome-based vaccine adjuvant system designed to enhance the immunogenicity of subunit antigens, particularly those containing a histidine tag (His-tag). Its unique mechanism of action involves the spontaneous formation of antigen-liposome microparticles, which facilitates co-delivery of the antigen and adjuvant to antigen-presenting cells (APCs), leading to a robust and durable immune response. These application notes provide a comprehensive overview of the use of **CoPoP** in the development of infectious disease vaccines, including detailed protocols for formulation, immunization, and immunological assessment.

## Mechanism of Action

The core of the **CoPoP** technology lies in the interaction between the cobalt-chelated porphyrin-phospholipid integrated into the liposome bilayer and the His-tag engineered onto the recombinant protein antigen. This interaction drives the "spontaneous nanoliposome-antigen particleization" (SNAP), converting soluble antigens into particulate form upon simple admixing. [\[1\]](#)

These antigen-coated liposomes are readily taken up by APCs. The particulate nature of the vaccine enhances phagocytosis and subsequent antigen processing and presentation on both MHC class I and class II molecules. This dual presentation is crucial for the activation of both

CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, leading to a comprehensive immune response.[2] Co-delivery of the antigen and any encapsulated immunostimulatory molecules (such as monophosphoryl lipid A - MPLA) to the same APC is believed to be a key factor in the enhanced immunogenicity observed with **CoPoP**-adjuvanted vaccines.[1] Studies have shown that **CoPoP** can induce a Th1-biased immune response, characterized by higher IgG2-to-IgG1 antibody ratios, which can be beneficial for protection against various infectious pathogens.[1][3]

## Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on **CoPoP**-adjuvanted vaccines for infectious diseases.

Parameter	Vaccine Antigen	CoPoP Formulation	Comparator Adjuvant(s)	Key Findings	Reference
Immunogenicity	Pfs230C1 (Malaria)	CoPoP/PHA D	Alum, ISA720	<p>- Nanogram doses of Pfs230C1 with CoPoP/PHA D induced strong and durable antibody responses for up to 250 days. - Induced higher IgG2-to-IgG1 ratios compared to Alum, indicating a Th1-biased response. - Generated functional antibodies that strongly reduced parasite transmission.</p>	<a href="#">[1]</a> <a href="#">[3]</a>
Immunogenicity	SARS-CoV-2 RBD	CoPoP	Alum, AddaVax	<p>- CoPoP induced significantly higher neutralizing antibody titers</p>	<a href="#">[4]</a>

compared to  
Alum and  
AddaVax.

Antigen  
Uptake

Pfs25  
(Malaria)

CoPoP

ISA720

- Antigen uptake into immune cells was over an order of magnitude higher with CoPoP liposomes. [\[3\]](#)

Safety

SARS-CoV-2  
RBD

CoPoP

Alum,  
AddaVax

- CoPoP showed minimal local reactogenicity, comparable to Alum. - No significant weight change in immunized mice. - Serum cobalt levels remained low and were not significantly different from control groups. [\[4\]](#)

## Experimental Protocols

### Preparation of CoPoP Liposomes

This protocol describes the preparation of **CoPoP** liposomes by the ethanol injection and extrusion method.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- **CoPoP** (Cobalt Porphyrin-Phospholipid)
- Ethanol, 200 proof
- Phosphate Buffered Saline (PBS), sterile
- Water bath sonicator
- Lipid extruder
- Polycarbonate membranes (200 nm, 100 nm)
- Dialysis cassette (10 kDa MWCO)

Procedure:

- In a sterile glass vial, dissolve DPPC, cholesterol, and **CoPoP** in ethanol at a mass ratio of 4:2:1.
- Briefly sonicate the lipid solution in a water bath sonicator (~5 seconds) to ensure complete dissolution.
- Pre-heat the ethanol-lipid solution and a separate sterile PBS solution to 60°C in a water bath.
- Slowly inject the ethanol-lipid solution into the pre-heated PBS with gentle stirring. The final volume ratio of PBS to ethanol should be approximately 4:1.
- Incubate the resulting liposome suspension at 60°C for 10 minutes.

- Assemble the lipid extruder with stacked 200 nm and 100 nm polycarbonate membranes.
- Extrude the liposome suspension through the membranes at least 10 times to obtain a homogenous population of unilamellar vesicles.
- Transfer the extruded liposomes to a dialysis cassette and dialyze against sterile PBS at 4°C overnight to remove the ethanol.
- Characterize the liposomes for size and polydispersity index using Dynamic Light Scattering (DLS).
- Adjust the final concentration of the **CoPoP** liposome suspension with sterile PBS as required for subsequent experiments.

## Admixing of His-tagged Antigen with CoPoP Liposomes

This protocol details the simple admixing procedure to form the particulate vaccine.

Materials:

- His-tagged recombinant antigen in a suitable buffer (e.g., PBS)
- Prepared **CoPoP** liposome suspension
- Sterile, low-protein binding microcentrifuge tubes

Procedure:

- Dilute the His-tagged antigen to the desired concentration in sterile PBS.
- In a sterile microcentrifuge tube, combine the diluted antigen with the **CoPoP** liposome suspension at a mass ratio of 1:4 (antigen to liposomes).
- Gently mix the solution by pipetting up and down. Avoid vortexing.
- Incubate the mixture at room temperature for 3 hours to allow for the formation of antigen-liposome particles.
- The vaccine formulation is now ready for immunization.

## Mouse Immunization Protocol

This protocol provides a general guideline for the immunization of mice with a **CoPoP**-adjuvanted vaccine.

Materials:

- **CoPoP**-antigen vaccine formulation
- Sterile syringes and needles (e.g., 27-30 gauge)
- Laboratory mice (e.g., BALB/c or C57BL/6)
- Appropriate animal handling and restraint equipment

Procedure:

- Dilute the **CoPoP**-antigen formulation to the desired final concentration in sterile PBS. A typical immunization volume for mice is 50-100  $\mu$ L.
- Administer the vaccine via intramuscular (IM) injection into the hind limb.
- A typical prime-boost immunization schedule consists of an initial immunization (Day 0) followed by one or two booster immunizations at 2-3 week intervals.
- Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at specified time points (e.g., pre-immunization and 2 weeks after each boost) to assess the immune response.
- Monitor the animals for any adverse reactions at the injection site and for overall health.

## Determination of Antigen-Specific Antibody Titers by ELISA

This protocol outlines the steps for quantifying antigen-specific antibody titers in serum samples from immunized animals.

Materials:

- 96-well ELISA plates
- Recombinant antigen
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (PBS with 0.05% Tween-20)
- Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
- Serum samples from immunized and control animals
- HRP-conjugated secondary antibody specific for the host species and immunoglobulin isotype (e.g., anti-mouse IgG)
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

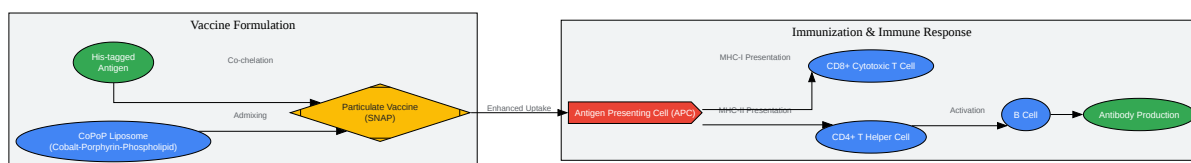
Procedure:

- Coat the wells of a 96-well ELISA plate with the recombinant antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Serially dilute the serum samples in blocking buffer and add them to the plate. Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.



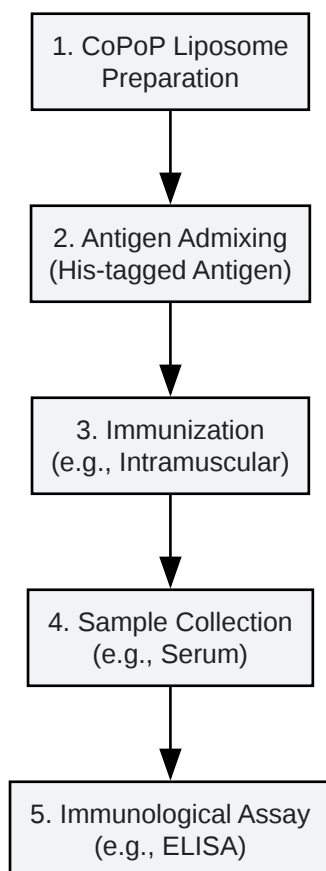
- Wash the plate five times with wash buffer.
- Add the TMB substrate solution and incubate in the dark until a color change is observed.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

## Visualizations



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Caption: **CoPoP** Mechanism of Action.



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## References

- 1. Antibody response of a particle-inducing, liposome vaccine adjuvant admixed with a Pfs230 fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.1. Liposome Preparation and Characterization [bio-protocol.org]
- 4. Preparation of Vaccines. [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CoPoP in Infectious Disease Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12368389#using-copop-for-the-development-of-infectious-disease-vaccines>]

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